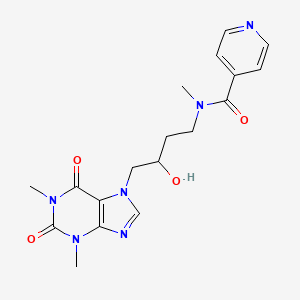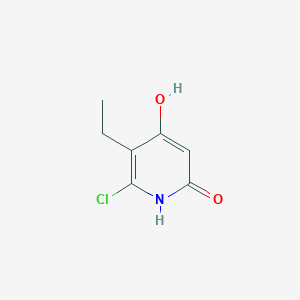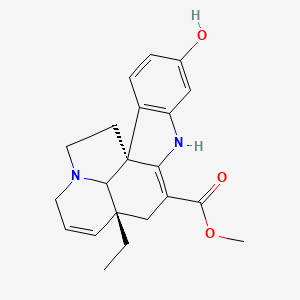
Methyl (5alpha,12beta,19alpha)-16-hydroxy-2,3,6,7-tetradehydroaspidospermidi ne-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-Hydroxytabersonine is a terpene indole alkaloid produced by the plant Catharanthus roseus. This compound is an intermediate in the biosynthesis of vindoline, which is a precursor for the pharmaceutically valuable compounds vinblastine and vincristine . These compounds are widely used in cancer chemotherapy due to their ability to disrupt microtubules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 16-Hydroxytabersonine is formed from the hydroxylation of tabersonine by the enzyme tabersonine 16-hydroxylase (T16H) . This enzyme catalyzes the hydroxylation at the C-16 position of tabersonine, initiating the synthesis of vindoline . The reaction conditions typically involve the presence of cytochrome P450 enzymes, which are known for their role in oxidation reactions .
Industrial Production Methods: The industrial production of 16-hydroxytabersonine primarily relies on the extraction from Catharanthus roseus plants. The process involves the cultivation of the plant, followed by the extraction and purification of the compound using various chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 16-Hydroxytabersonine undergoes several types of chemical reactions, including hydroxylation, methylation, and oxidation .
Common Reagents and Conditions:
Hydroxylation: Catalyzed by tabersonine 16-hydroxylase (T16H) in the presence of cytochrome P450 enzymes.
Methylation: The hydroxylated 16 position is methylated by tabersonine 16-O-methyltransferase (16OMT) to form 16-methoxytabersonine.
Major Products:
Vindoline: Formed through a series of reactions starting from 16-hydroxytabersonine.
Vinblastine and Vincristine: These are the final products formed from vindoline and are used in cancer chemotherapy.
Wissenschaftliche Forschungsanwendungen
16-Hydroxytabersonine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Wirkmechanismus
The mechanism of action of 16-hydroxytabersonine involves its role as an intermediate in the biosynthesis of vindoline. The hydroxylation of tabersonine at the C-16 position by T16H initiates the synthesis of vindoline . This process is crucial for the formation of vinblastine and vincristine, which exert their effects by disrupting microtubules in cancer cells .
Vergleich Mit ähnlichen Verbindungen
16-Hydroxytabersonine is unique due to its specific role in the biosynthesis of vindoline and its derivatives. Similar compounds include:
Tabersonine: The precursor to 16-hydroxytabersonine.
Vindoline: The product formed from 16-hydroxytabersonine.
Vinblastine and Vincristine: The final products used in cancer treatment.
These compounds are all part of the monoterpene indole alkaloid biosynthetic pathway in Catharanthus roseus and play crucial roles in the production of pharmaceutically valuable alkaloids .
Eigenschaften
Molekularformel |
C21H24N2O3 |
|---|---|
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
methyl (1R,12R)-12-ethyl-5-hydroxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9,13-pentaene-10-carboxylate |
InChI |
InChI=1S/C21H24N2O3/c1-3-20-7-4-9-23-10-8-21(19(20)23)15-6-5-13(24)11-16(15)22-17(21)14(12-20)18(25)26-2/h4-7,11,19,22,24H,3,8-10,12H2,1-2H3/t19?,20-,21-/m0/s1 |
InChI-Schlüssel |
FXUFRJQCBVSCRZ-AKQSQHNNSA-N |
Isomerische SMILES |
CC[C@]12CC(=C3[C@@]4(C1N(CC4)CC=C2)C5=C(N3)C=C(C=C5)O)C(=O)OC |
Kanonische SMILES |
CCC12CC(=C3C4(C1N(CC4)CC=C2)C5=C(N3)C=C(C=C5)O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-4-((3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-Hydroxy-10,13-dimethyl-3-(sulfooxy)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B14783360.png)

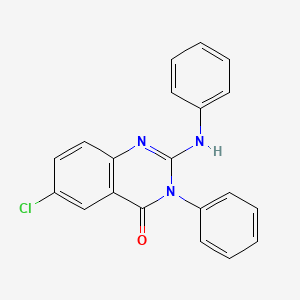
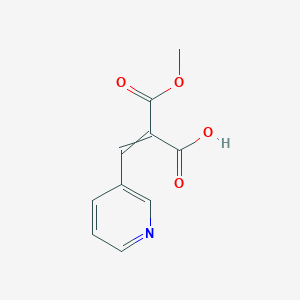
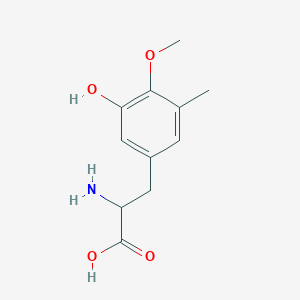

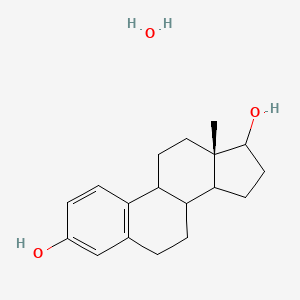
![[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate](/img/structure/B14783401.png)
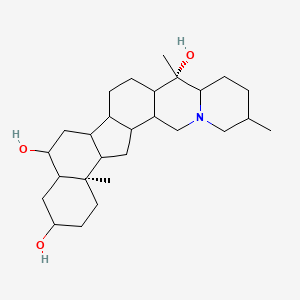
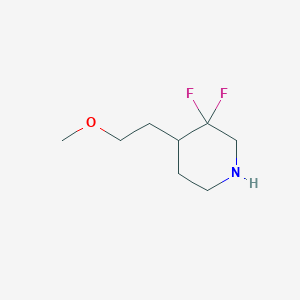

![4-(1-Benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)-N-(4-hydroxyphenyl)benzamide](/img/structure/B14783429.png)
